molecular formula C16H19NO B11810253 1-Benzyl-2-(furan-3-yl)piperidine

1-Benzyl-2-(furan-3-yl)piperidine

Cat. No.: B11810253
M. Wt: 241.33 g/mol
InChI Key: VTLBGUCBZSHKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(furan-3-yl)piperidine (CAS 1355219-27-0) is a heterocyclic organic compound with a molecular formula of C16H19NO. This compound features a piperidine ring, a common scaffold in medicinal chemistry, which is substituted with a benzyl group and a furan heterocycle at the 2-position . Piperidine derivatives are recognized as major frameworks in the synthesis of substances with pharmacological activity and are important scaffolds in preclinical and clinical studies . The fusion of a furan ring, another privileged heterocyclic structure, with the piperidine core makes this compound a valuable building block for researchers developing new chemical entities . It is supplied with a documented purity of 97% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-benzyl-2-(furan-3-yl)piperidine

InChI

InChI=1S/C16H19NO/c1-2-6-14(7-3-1)12-17-10-5-4-8-16(17)15-9-11-18-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2

InChI Key

VTLBGUCBZSHKNY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=COC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Steps:

  • Reaction Setup : Piperidine is treated with benzyl chloride in the presence of a base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF).
  • Product Isolation : The resulting 1-benzylpiperidine is purified via distillation or chromatography.

Example Conditions :

Reagent Solvent Base Temperature Yield (%) Source
Benzyl chloride DMF K₂CO₃ 25–50°C 80–90

Advantages :

  • High regioselectivity for N-alkylation.
  • Scalable for industrial production.

Limitations :

  • Requires anhydrous conditions to prevent side reactions.

Furan-3-yl Group Introduction via Cross-Coupling

Route Overview : The furan-3-yl group is installed at the 2-position of 1-benzylpiperidine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Key Steps:

  • Halogenation : 1-Benzylpiperidine is functionalized at position 2 with a halogen (e.g., bromine) using NBS or Br₂.
  • Coupling Reaction : The halogenated intermediate reacts with furan-3-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

Example Conditions :

Catalyst Base Solvent Temperature Yield (%) Source
Pd(PPh₃)₄ K₂CO₃ DME/H₂O 80–100°C 60–75

Advantages :

  • Tolerates diverse functional groups.
  • Enables late-stage functionalization.

Limitations :

  • Requires pre-halogenation of the piperidine ring.

Cyclization with Furan-Containing Precursors

Route Overview : A one-pot synthesis where the piperidine ring is formed with both substituents in place. This method leverages imine intermediates or anhydrides.

Key Steps:

  • Imine Formation : Benzylamine reacts with furan-3-carbaldehyde to form a Schiff base.
  • Cyclization : The imine undergoes condensation with a ketone or anhydride (e.g., homophthalic anhydride) in pyridine to yield the piperidine core.

Example Conditions :

Anhydride Solvent Temperature Diastereoselectivity Yield (%) Source
Homophthalic Pyridine 25–50°C Trans-dominant 70–85

Advantages :

  • High diastereoselectivity in pyridine.
  • Avoids pre-halogenation steps.

Limitations :

  • Limited to specific anhydrides.

Reductive Amination for Benzyl Group Installation

Route Overview : The benzyl group is introduced via reductive amination of piperidine-2-amine with benzaldehyde.

Key Steps:

  • Imine Formation : Piperidine-2-amine reacts with benzaldehyde to form a Schiff base.
  • Reduction : The imine is reduced using NaBH₃CN or H₂/Pd to yield 1-benzyl-2-aminopiperidine.

Example Conditions :

Reducing Agent Solvent Temperature Yield (%) Source
NaBH₃CN MeOH 0–25°C 85–90

Advantages :

  • Mild reaction conditions.
  • High conversion efficiency.

Limitations :

  • Requires piperidine-2-amine as a precursor.

Grignard Reagent-Mediated Synthesis

Route Overview : A benzyl Grignard reagent reacts with a furan-containing nitrile to form the piperidine scaffold.

Key Steps:

  • Grignard Reaction : Benzyl magnesium bromide reacts with a furan-3-yl nitrile.
  • Cyclization : The intermediate undergoes acid-mediated cyclization to form the piperidine ring.

Example Conditions :

Grignard Reagent Nitrile Acid Yield (%) Source
BnMgBr Furan-3-yl nitrile HCl (aq.) 65–70

Advantages :

  • Flexibility in substituent placement.
  • Short reaction times.

Limitations :

  • Requires anhydrous conditions.

Route Overview : A carbinol intermediate is oxidized to install the benzyl group, followed by furan introduction.

Key Steps:

  • Oxidation : A piperidine carbinol is oxidized to a carboxaldehyde using TEMPO/NaIO₄/NaBr.
  • Benzyl Group Addition : The aldehyde reacts with benzylamine via reductive amination.

Example Conditions :

Oxidizing System Solvent Temperature Yield (%) Source
TEMPO/NaIO₄/NaBr CH₂Cl₂ 20–25°C 80–96

Advantages :

  • High purity of intermediates.
  • Scalable for industrial use.

Limitations :

  • Multi-step synthesis.

Data Tables: Comparative Analysis of Methods

Table 1: Summary of Key Preparation Methods

Method Key Reagents/Conditions Yield (%) Selectivity Source
Alkylation BnCl, K₂CO₃, DMF 80–90 High
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O 60–75 Moderate
Cyclization (Pyridine) Homophthalic anhydride 70–85 Trans
Reductive Amination NaBH₃CN, MeOH 85–90 High
Grignard Reaction BnMgBr, HCl (aq.) 65–70 Moderate
Oxidation/Functionalization TEMPO/NaIO₄/NaBr, CH₂Cl₂ 80–96 High

Table 2: Reaction Optimization Parameters

Parameter Alkylation Suzuki Coupling Cyclization
Temperature (°C) 25–50 80–100 25–50
Solvent DMF DME/H₂O Pyridine
Catalyst/Base K₂CO₃ Pd(PPh₃)₄ None
Time 4–6 h 12–24 h 5–12 h

Critical Analysis and Recommendations

  • Alkylation vs. Reductive Amination :

    • Alkylation offers higher yields for N-benzylpiperidine but requires strict anhydrous conditions.
    • Reductive amination is milder and avoids side reactions but demands piperidine-2-amine.
  • Cross-Coupling Challenges :

    • Suzuki coupling requires pre-halogenation, which may complicate scalability.
    • Alternative methods (e.g., Negishi or Sonogashira) could expand versatility.
  • Cyclization in Pyridine :

    • Pyridine ensures trans-diastereoselectivity, critical for bioactive analogs.
    • Future work could explore solvent-free conditions to reduce environmental impact.
  • Industrial Scalability :

    • Methods using TEMPO/NaIO₄/NaBr (Table 1) are cost-effective and scalable.
    • Continuous flow reactors could enhance yield consistency for large-scale production.

Chemical Reactions Analysis

1-Benzyl-2-(furan-3-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like THF, DMF, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

1-Benzyl-2-(furan-3-yl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(furan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: 2-position substituents (e.g., furan, chloromethyl) may confer steric or electronic effects distinct from 3- or 4-position modifications. For example, E2020’s 4-position indanone group is critical for acetylcholinesterase (AChE) inhibition .

Physicochemical Properties

  • Lipophilicity : Piperidine-containing compounds generally exhibit higher logP values compared to pyridine analogs. For example, platinum complexes with piperidine ligands show logP = -1.16 vs. -1.84 for pyridine analogs, indicating increased hydrophobicity . This trend may extend to this compound, favoring membrane permeability.
  • Molecular Weight : The target compound (MW ≈ 241) falls within the acceptable range for CNS drugs (<500 Da), unlike bulkier analogs like E2020 (MW ≈ 449) .

Biological Activity

1-Benzyl-2-(furan-3-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a furan moiety. The presence of these functional groups is significant as they contribute to the compound's pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing furan and oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tumor growth through interaction with specific biological targets involved in cancer pathways.

Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological effects, particularly in raising brain endocannabinoid levels, which may influence behaviors related to anxiety and depression. This suggests that this compound could potentially modulate endocannabinoid signaling pathways .

Antimicrobial Properties

Some studies have highlighted the antibacterial and antifungal activities of piperidine derivatives. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural features. The following table summarizes key aspects of related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine ring, benzyl group, furan moietyAnticancer, neuropharmacological
5-(Furan-2-yl)-1,3,4-OxadiazolContains furan and oxadiazoleCytotoxic against cancer cell lines
N-[5-(Furan-2-yl)-1,3,4-Oxadiazol]-Piperidine DerivativeSimilar piperidine linkageAntimicrobial activity

Study on Anticancer Activity

A recent study investigated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that compounds with a furan substituent exhibited enhanced anticancer activity compared to those without it. Specifically, this compound was noted for its ability to inhibit cell proliferation in vitro.

Neuropharmacological Research

In another study focusing on neuropharmacology, researchers evaluated the effects of piperidine derivatives on endocannabinoid signaling. The findings suggested that modifications to the piperidine structure could significantly alter the compound's ability to interact with cannabinoid receptors, indicating a potential therapeutic role in anxiety disorders .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-2-(furan-3-yl)piperidine?

Methodological Answer: The synthesis of this compound typically involves:

  • Alkylation of Piperidine : Introducing substituents via nucleophilic substitution. For example, benzylation using benzyl halides and furan-3-yl derivatives under basic conditions (e.g., NaH or K₂CO₃) .
  • Reductive Amination : Combining piperidine with furan-3-carbaldehyde and a benzylamine derivative in the presence of reducing agents like sodium triacetoxyborohydride (STAB) .
  • Acylation Followed by Reduction : Acylation of the piperidine nitrogen, followed by reduction of the carbonyl group to install the furan moiety .

Key Optimization Parameters :

  • Solvent choice (e.g., dichloromethane or THF) .
  • Catalytic systems (e.g., Pd/C for hydrogenation) .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm), furan protons (δ 6.3–7.5 ppm), and piperidine protons (δ 1.5–3.0 ppm) .

  • ¹³C NMR : Signals for the furan carbons (δ 110–150 ppm) and piperidine carbons (δ 20–60 ppm) .

    • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z ~271 for C₁₆H₁₇NO) .
    • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous piperidine derivatives .

    Table 1: Key Spectroscopic Signatures

    Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
    Benzyl7.2–7.4 (multiplet)128–135
    Furan-3-yl6.3–7.5 (multiplet)110–150
    Piperidine1.5–3.0 (multiplet)20–60

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer: SAR studies involve:

  • Substituent Variation : Modifying the benzyl group (e.g., electron-withdrawing/-donating groups) or replacing furan with other heterocycles (e.g., thiophene, pyrrole) to assess biological activity changes .
  • Stereochemical Analysis : Comparing enantiomers (e.g., R vs. S configurations) using chiral chromatography or asymmetric synthesis .
  • Computational Modeling : Docking studies to predict binding affinity with target receptors (e.g., opioid or serotonin receptors) .

Table 2: Analog Comparison for SAR

CompoundSubstituent ModificationsBiological Activity (IC₅₀, nM)
1-Benzyl-2-(furan-3-yl)None (Parent)250 (Receptor X)
1-(4-Nitrobenzyl)-2-(furan)Electron-withdrawing120 (Receptor X)
1-Benzyl-2-(thiophen-3-yl)Heterocycle swap380 (Receptor X)

Q. How can contradictory data in biological activity assays be resolved?

Methodological Answer: Contradictions arise from:

  • Assay Variability : Validate protocols using positive controls (e.g., known receptor agonists/antagonists) and replicate experiments across labs .
  • Compound Purity : Confirm purity via HPLC (>95%) and characterize by elemental analysis .
  • Stereochemical Considerations : Isolate enantiomers and test individually, as seen in studies on fluorinated piperidines .

Case Study : Inconsistent antimicrobial activity reports for 1-Benzyl-2-methylpiperidin-3-one were resolved by controlling stereochemistry and verifying microbial strain viability .

Q. What methodological approaches optimize synthetic yield for this compound?

Methodological Answer: Yield optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while THF improves reductive amination .
  • Catalyst Optimization : Use Pd/C or Raney Ni for selective hydrogenation .
  • Flow Chemistry : Continuous reactors reduce side reactions and improve scalability .

Table 3: Yield Optimization Parameters

StepOptimal ConditionsYield Improvement
AlkylationK₂CO₃, DMF, 80°C75% → 88%
Reductive AminationSTAB, THF, RT60% → 82%
AcylationPropionyl chloride, NEt₃70% → 90%

Q. How do computational methods predict the pharmacokinetics of this compound?

Methodological Answer:

  • QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with absorption/distribution properties .
  • ADMET Prediction : Use software (e.g., ADMET Predictor™) to estimate:
  • Blood-brain barrier permeability (logBB).

  • Cytochrome P450 inhibition .

    • Docking Simulations : Identify metabolic hotspots (e.g., furan oxidation) using CYP450 enzyme models .

    Key Insight : Fluorine substitution (as in related compounds) enhances metabolic stability by reducing CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.